CUDC-427 - 1446182-94-0

CUDC-427

Catalog Number: EVT-287605
CAS Number: 1446182-94-0
Molecular Formula: C29H36N6O4S
Molecular Weight: 564.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CUDC-427 has been used in trials studying the treatment of LYMPHOMA and Solid Cancers.
Smac Mimetic GDC-0917 is an orally available, monovalent mimetic of second mitochondrial-derived activator of caspases (Smac/DIABLO) and inhibitor of IAPs (Inhibitor of Apoptosis Proteins) with potential antineoplastic activity. Smac mimetic GDC-0917 binds to the Smac binding groove on IAPs, including the direct caspase inhibitor X chromosome-linked IAP (XIAP) and the cellular IAPs 1 and 2. This inhibits the activities of these IAPs and promotes the induction of apoptosis through apoptotic signaling pathways. IAPs are overexpressed by many cancer cell types and suppress apoptosis by binding to and inhibiting active caspases-3, -7 and -9 via their baculoviral lAP repeat (BIR) domains.
Overview

CUDC-427 is a selective antagonist of inhibitor of apoptosis proteins, notably targeting cellular inhibitors of apoptosis protein-1. It has garnered attention for its potential therapeutic applications in oncology due to its ability to induce apoptosis in cancer cells. CUDC-427 is classified as a small molecule compound and is identified by its chemical structure, which includes various functional groups contributing to its biological activity.

Source

CUDC-427 was initially developed by Curis, Inc. and has been the subject of various preclinical and clinical studies aimed at evaluating its safety, tolerability, and efficacy in treating advanced solid tumors. The compound's development is part of a broader effort to target apoptotic pathways in cancer therapy.

Classification

CUDC-427 falls under the category of small-molecule inhibitors and is specifically classified as an antagonist of the inhibitor of apoptosis proteins. This classification is significant due to its mechanism of action, which involves promoting apoptosis in cancer cells that typically evade cell death.

Synthesis Analysis

Methods

The synthesis of CUDC-427 involves several key steps:

  1. Formation of Core Structure: The initial step typically includes the construction of a pyrrolidine-2-carboxamide core.
  2. Introduction of Functional Groups: Subsequent steps involve the introduction of thiazolyl and oxazolyl groups, which are crucial for the compound's biological activity.
  3. Final Coupling: The final stages include coupling with cyclohexyl and methylamino groups, often utilizing specific organic solvents and catalysts under controlled temperature conditions to optimize yield and purity.

Technical Details

The synthesis may require advanced techniques such as solid-phase peptide synthesis or solution-phase synthesis, depending on the specific intermediates used. The reaction conditions must be closely monitored to prevent side reactions and ensure high selectivity for the desired product.

Molecular Structure Analysis

Structure

The molecular formula for CUDC-427 is C23H30N6O4C_{23}H_{30}N_{6}O_{4}, with a molecular weight of 446.53 g/mol. Its structure features multiple functional groups that contribute to its pharmacological properties.

Data

  • Canonical SMILES: CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC
  • Isomeric SMILES: C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC

These representations provide insight into the stereochemistry and connectivity of atoms within the molecule, which are essential for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions

CUDC-427 can undergo various chemical reactions, including:

  • Oxidation: This can be facilitated by agents such as hydrogen peroxide or potassium permanganate, potentially yielding hydroxylated derivatives.
  • Reduction: Reduction reactions may involve lithium aluminum hydride or sodium borohydride, leading to amine derivatives.
  • Substitution: Common substitution reactions might involve halogens or nucleophiles, affecting the functional groups attached to the core structure.

Technical Details

The specific conditions under which these reactions occur can significantly influence the yield and purity of CUDC-427. For instance, oxidation reactions may require careful control of temperature and pH to avoid degradation of sensitive functional groups.

Mechanism of Action

Process

The mechanism of action for CUDC-427 primarily involves the inhibition of cellular inhibitors of apoptosis protein-1. By binding to these proteins, CUDC-427 promotes apoptosis in cancer cells that are resistant to conventional therapies.

Data

Clinical studies have demonstrated that treatment with CUDC-427 leads to significant reductions in cellular levels of inhibitors of apoptosis proteins within peripheral blood mononuclear cells. This reduction correlates with increased apoptotic activity in tumor cells, suggesting a direct link between CUDC-427 administration and enhanced cell death in malignancies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CUDC-427 is typically presented as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Specific pKa values have not been widely reported but are crucial for understanding its ionization state at physiological pH.

Relevant analyses often include assessments using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and structural integrity.

Applications

Scientific Uses

CUDC-427 has shown promise in various scientific applications, particularly in cancer research. Its ability to induce apoptosis makes it a candidate for combination therapies with other chemotherapeutic agents. Studies have indicated that when used alongside cisplatin, CUDC-427 enhances cytotoxic effects against resistant cancer cell lines.

Additionally, ongoing clinical trials are exploring its efficacy across multiple types of cancers, including ovarian cancer and lymphoma. The compound's role as an inhibitor of apoptosis proteins positions it as a valuable tool in developing targeted cancer therapies aimed at overcoming resistance mechanisms in tumor cells.

Chemical and Pharmacological Profile of CUDC-427

Structural Characterization and Physicochemical Properties

CUDC-427 (GDC-0917) is a second-generation monovalent smac mimetic with the chemical name (S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-N-(2-(oxazol-2-yl)-4-phenylthiazol-5-yl)pyrrolidine-2-carboxamide [3] [6]. Its molecular formula is C₂₉H₃₆N₆O₄S, with a molecular weight of 564.70 g/mol and a CAS registry number of 1446182-94-0 [1] [5]. The structure features three chiral centers and a fused heterocyclic system comprising a phenylthiazole core linked to an oxazole ring, critical for binding to BIR domains of IAPs [3] [4]. The compound appears as a light-yellow to yellow solid with limited aqueous solubility (soluble in DMSO at 50 mg/mL (88.54 mM)) but not in water [1] [5]. Its SMILES string is O=C(C@HN1C(C@HNC(C@HNC)=O)=O)NC3=C(C4=CC=CC=C4)N=C(C5=NC=CO5)S3, confirming stereospecificity [5].

Table 1: Physicochemical Properties of CUDC-427

PropertyValue
Molecular FormulaC₂₉H₃₆N₆O₄S
Molecular Weight564.70 g/mol
CAS Number1446182-94-0
AppearanceLight yellow to yellow solid
Solubility50 mg/mL in DMSO; insoluble in water
SMILES NotationO=C(C@HN1C(C@HNC(C@HNC)=O)=O)NC3=C(C4=CC=CC=C4)N=C(C5=NC=CO5)S3

Synthesis and Optimization as a Small Molecule

CUDC-427 was designed through structure-based optimization to mimic the endogenous Smac/DIABLO protein’s N-terminal tetrapeptide (Ala-Val-Pro-Ile), which binds IAPs [4] [7]. Key modifications include:

  • N-methylation of the N-terminal alanine to enhance proteolytic stability without compromising BIR3 domain affinity [4].
  • Substitution of valine with cyclohexylglycine (Chg) to exploit hydrophobic pockets in XIAP’s BIR3 domain, improving binding kinetics [4] [9].
  • Incorporation of a biphenylthiazole-oxazole motif as a C-terminal phosphoroorganic mimic, replacing isoleucine to enable nanomolar-range inhibition [4] [8].

The synthesis employs solid-phase peptide chemistry followed by solution-phase coupling. The N-Me-Ala-Chg-Pro tripeptide scaffold is assembled on resin, with the Mitsunobu reaction introducing N-methylation [4]. Final coupling with the heterocyclic acid moiety yields CUDC-427, which exhibits pan-IAP antagonism with Kᵢ values of <10 nM against cIAP1, cIAP2, and XIAP [3] [8]. Optimization focused on reducing peptidic character to enhance oral bioavailability while retaining potency [4] [9].

Oral Bioavailability and Drug Delivery Considerations

CUDC-427 demonstrates species-dependent pharmacokinetics with low-to-moderate clearance in preclinical models: 12.0 mL/min/kg (mouse), 27.0 mL/min/kg (rat), and 15.3 mL/min/kg (dog) [1] [5]. Monkey models show higher clearance (67.6 mL/min/kg), attributed to metabolic differences [5]. Oral bioavailability is highest in rodents (50–70%) and lowest in monkeys (<20%) due to first-pass metabolism [1] [6]. The compound follows linear kinetics across species, supporting twice-weekly or daily dosing in clinical settings [2].

For drug delivery, CUDC-427’s high LogP (predicted 1.281 g/cm³) necessitates formulation aids. In xenograft studies, it is administered as a TFA salt dissolved in PBS or in 15% hydroxypropyl-β-cyclodextrin/20 mM succinic acid to enhance solubility [3] [5]. The 14-day on/7-day off oral dosing schedule (21-day cycles) achieves sustained target inhibition in tumors without precipitation in gastrointestinal fluids [2] [9]. Dose-dependent tumor growth inhibition (TGI) is observed at 0.08–16.3 mg/kg in MDA-MB-231 breast cancer xenografts, with <11% body weight loss, indicating adequate therapeutic index [1] [5].

Table 2: Pharmacokinetic Parameters of CUDC-427 in Preclinical Models

SpeciesClearance (mL/min/kg)Oral BioavailabilityDosing Regimen
Mouse12.0~70%Once daily, 21 days
Rat27.0~50%Once daily, 21 days
Dog15.3~40%Twice weekly
Monkey67.6<20%Not recommended

Properties

CAS Number

1446182-94-0

Product Name

CUDC-427

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide

Molecular Formula

C29H36N6O4S

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C29H36N6O4S/c1-18(30-2)24(36)32-23(20-12-7-4-8-13-20)29(38)35-16-9-14-21(35)25(37)34-27-22(19-10-5-3-6-11-19)33-28(40-27)26-31-15-17-39-26/h3,5-6,10-11,15,17-18,20-21,23,30H,4,7-9,12-14,16H2,1-2H3,(H,32,36)(H,34,37)/t18-,21-,23-/m0/s1

InChI Key

HSHPBORBOJIXSQ-HARLFGEKSA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC

Solubility

GDC-0917 free base is soluble in DMSO, not water soluble. GDC-0917 TFA salt is water soluble.

Synonyms

GDC0917; GDC-0917; GDC 0917; CUDC427; CUDC-427; CUDC 427.

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.